molecular formula C17H19BrN2O B1390348 4-(4-Benzylpiperazin-1-yl)-2-bromophenol CAS No. 1171917-64-8

4-(4-Benzylpiperazin-1-yl)-2-bromophenol

Cat. No. B1390348
CAS RN: 1171917-64-8
M. Wt: 347.2 g/mol
InChI Key: OKFVRWIPUPOJRW-UHFFFAOYSA-N
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Description

The compound “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .


Synthesis Analysis

While specific synthesis information for “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” was not found, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These synthesized compounds have shown significant antibacterial and antifungal activity . This suggests that “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” could be a valuable compound in the development of new antimicrobial agents .

Anticancer Activity

Coumarins and their derivatives, which include “4-(4-Benzylpiperazin-1-yl)-2-bromophenol”, have been reported to have anticancer properties . This makes it a potential candidate for further research in cancer treatment .

Anti-HIV Activity

Coumarins and their derivatives have also been reported to have anti-HIV properties . This suggests that “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” could be used in the development of new drugs for HIV treatment .

Anticoagulant Activity

Coumarins and their derivatives have been reported to have anticoagulant properties . This suggests that “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” could be used in the development of new anticoagulant drugs .

Antioxidant and Anti-inflammatory Activity

Coumarins and their derivatives have been reported to have antioxidant and anti-inflammatory properties . This suggests that “4-(4-Benzylpiperazin-1-yl)-2-bromophenol” could be used in the development of new antioxidant and anti-inflammatory drugs .

Drug Discovery

In recent years, coumarin-based piperazine nuclides, which include “4-(4-Benzylpiperazin-1-yl)-2-bromophenol”, have received considerable attention in drug discovery . The inclusion of a piperazine moiety could occasionally provide unexpected improvements in the bioactivity of the compounds .

properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFVRWIPUPOJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-2-bromophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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